molecular formula C12H9BrNO5- B12609335 (3-Anilino-4-bromo-5-oxo-2,5-dihydrofuran-2-yl)methyl carbonate CAS No. 647832-06-2

(3-Anilino-4-bromo-5-oxo-2,5-dihydrofuran-2-yl)methyl carbonate

Cat. No.: B12609335
CAS No.: 647832-06-2
M. Wt: 327.11 g/mol
InChI Key: KTXCECBBFZZXPK-UHFFFAOYSA-M
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Description

(3-Anilino-4-bromo-5-oxo-2,5-dihydrofuran-2-yl)methyl carbonate is a synthetic organic compound that features a unique combination of functional groups, including an aniline, a bromine atom, and a carbonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Anilino-4-bromo-5-oxo-2,5-dihydrofuran-2-yl)methyl carbonate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: The initial step involves the formation of the furan ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Bromination: The furan ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Aniline substitution: The brominated furan derivative undergoes a nucleophilic substitution reaction with aniline to introduce the anilino group.

    Carbonate formation: Finally, the carbonate ester is formed by reacting the intermediate with a carbonate source, such as dimethyl carbonate, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Anilino-4-bromo-5-oxo-2,5-dihydrofuran-2-yl)methyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with different nucleophiles replacing the bromine atom.

Scientific Research Applications

(3-Anilino-4-bromo-5-oxo-2,5-dihydrofuran-2-yl)methyl carbonate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Anilino-4-bromo-5-oxo-2,5-dihydrofuran-2-yl)methyl carbonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Altering cellular pathways: Affecting processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Shares a similar furan ring structure and anilino group.

    Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate: Contains a thiophene ring instead of a furan ring.

Properties

CAS No.

647832-06-2

Molecular Formula

C12H9BrNO5-

Molecular Weight

327.11 g/mol

IUPAC Name

(3-anilino-4-bromo-5-oxo-2H-furan-2-yl)methyl carbonate

InChI

InChI=1S/C12H10BrNO5/c13-9-10(14-7-4-2-1-3-5-7)8(19-11(9)15)6-18-12(16)17/h1-5,8,14H,6H2,(H,16,17)/p-1

InChI Key

KTXCECBBFZZXPK-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)OC2COC(=O)[O-])Br

Origin of Product

United States

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